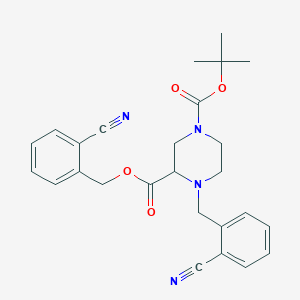

1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate

Description

This compound features a piperazine core substituted at positions 3 and 4 with two 2-cyanobenzyl groups. The tert-butyl and methyl carboxylate groups at positions 1 and 3, respectively, enhance steric bulk and modulate solubility. The cyanobenzyl substituents introduce strong electron-withdrawing effects, which may influence reactivity and biological interactions, such as hydrogen bonding or dipole interactions with protein targets .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-[(2-cyanophenyl)methyl] 4-[(2-cyanophenyl)methyl]piperazine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c1-26(2,3)34-25(32)30-13-12-29(16-21-10-6-4-8-19(21)14-27)23(17-30)24(31)33-18-22-11-7-5-9-20(22)15-28/h4-11,23H,12-13,16-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEBAOMHVVQFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=CC=C2C#N)CC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-Butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H24N4O4

- Molecular Weight : 356.41 g/mol

- IUPAC Name : tert-butyl N-[(3R)-1-[(2-cyanophenyl)methyl]piperidin-3-yl]carbamate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Acetylcholinesterase Inhibition

Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can bind effectively to the active site of AChE, demonstrating their potential as therapeutic agents .

3. Antimicrobial Activity

Some studies have reported antimicrobial effects for piperazine derivatives, with varying degrees of activity against gram-positive and gram-negative bacteria. The presence of the cyanobenzyl group may enhance these properties by increasing lipophilicity, allowing better membrane penetration .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyanobenzyl groups are introduced via nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

Therapeutic Applications

The compound has been explored for its potential use in treating various diseases due to its interaction with biological targets. Notable therapeutic applications include:

- Antidiabetic Agents : The compound's derivatives have been studied for their role as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. Research indicates that modifications to the piperazine structure can enhance efficacy and selectivity against DPP-4 enzymes, leading to improved glucose metabolism .

- Anticancer Properties : Some studies have suggested that compounds similar to 1-tert-butyl 3-(2-cyanobenzyl) 4-(2-cyanobenzyl)piperazine-1,3-dicarboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

- Piperazine Derivatization : The introduction of the tert-butyl and cyanobenzyl groups is achieved through nucleophilic substitution reactions, where piperazine serves as a core scaffold. The use of protective groups during synthesis is crucial to ensure selectivity and yield .

- Carboxylation Reactions : The dicarboxylate functionality is introduced via carboxylation methods that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have shown promise in enhancing reaction rates and product yields .

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: DPP-4 Inhibition

A study demonstrated that derivatives of this compound showed promising DPP-4 inhibition profiles comparable to existing drugs like sitagliptin. The structure-activity relationship (SAR) analysis indicated that specific modifications to the piperazine ring significantly enhanced inhibitory activity . -

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds derived from this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of the target compound and related piperazine derivatives:

*Calculated molecular weight (C27H32N4O4); †Estimated from .

Electronic and Steric Effects

- Cyanobenzyl vs.

- Dichlorophenyl vs. Cyanobenzyl: Chlorine atoms provide steric bulk and hydrophobic interactions, whereas cyano groups favor polar interactions, influencing selectivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.